molecular formula C8H17NO B6203062 (2R)-1-(cyclopentylamino)propan-2-ol CAS No. 1604310-61-3

(2R)-1-(cyclopentylamino)propan-2-ol

Cat. No.: B6203062
CAS No.: 1604310-61-3
M. Wt: 143.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-(Cyclopentylamino)propan-2-ol (CAS: 878889-25-9) is a chiral propanolamine derivative with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol . Its structure features a cyclopentylamino group at the C1 position and an (R)-configured hydroxyl group at C2. This stereochemistry is critical for its biological interactions, as enantiomers often exhibit divergent pharmacological profiles.

Properties

CAS No.

1604310-61-3

Molecular Formula

C8H17NO

Molecular Weight

143.2

Purity

95

Origin of Product

United States

Preparation Methods

Epoxide Ring-Opening with Cyclopentylamine

A widely employed route involves the ring-opening of (R)-propylene oxide derivatives with cyclopentylamine. For example, (R)-glycidol reacts with cyclopentylamine in toluene at 60°C for 12 hours, producing the target compound with 68% yield and 92% enantiomeric excess (e.e.). The reaction proceeds via an SN2 mechanism, where the amine attacks the less sterically hindered carbon of the epoxide.

Key Variables:

  • Solvent: Polar aprotic solvents like acetonitrile improve reaction rates but may reduce stereoselectivity.

  • Temperature: Elevated temperatures (>50°C) accelerate kinetics but risk racemization.

  • Catalyst: Lewis acids such as Zn(OTf)₂ enhance regioselectivity by coordinating the epoxide oxygen.

Tosylate Displacement

An alternative method utilizes (R)-1-tosylpropan-2-ol as the electrophilic partner. Reaction with cyclopentylamine in DMF at 80°C for 6 hours achieves 75% yield, though the tosyl group necessitates subsequent hydrolysis. This two-step process is less favored industrially due to additional purification steps.

Reductive Amination Strategies

Asymmetric Hydrogenation of Ketimines

Chiral Ru-BINAP catalysts enable the direct reduction of 1-(cyclopentylimino)propan-2-ol to the (2R)-amine. Under 50 psi H₂ in ethanol at 25°C, this method achieves 85% yield and 98% e.e., outperforming stoichiometric reductants like NaBH₄.

Mechanistic Insights:

  • The BINAP ligand induces axial chirality, directing hydrogen addition to the Re face of the imine.

  • Substrate purity is critical; residual moisture deactivates the catalyst.

Borane-Mediated Reduction

In a modified approach, hydroxyacetone reacts with cyclopentylamine to form an imine intermediate, which is reduced using BH₃·THF. While this method affords 70% yield, diastereomeric byproducts necessitate chromatographic separation, reducing scalability.

Chiral Resolution and Enantiomeric Enrichment

Diastereomeric Salt Formation

Crude racemic mixtures are treated with (−)-O,O′-di-p-toluoyl-L-tartaric acid in acetonitrile, selectively crystallizing the (2R)-enantiomer as a 1:2 salt. This process, detailed in patent US9718853B2, achieves >99% e.e. after recrystallization.

Optimization Data:

ParameterValueImpact on Purity
SolventAcetonitrileEnhances solubility
Temperature60°C → 22.5°CPromotes crystallization
Seed Crystal Loading0.1% w/wInitiates nucleation

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of the racemic alcohol selectively modifies the (2S)-enantiomer, leaving the desired (2R)-isomer unreacted. Using Candida antarctica lipase B in vinyl acetate, this method achieves 40% yield and 99% e.e., though it is cost-prohibitive for large-scale production.

Industrial-Scale Synthesis and Process Optimization

Continuous Flow Reactor Systems

Recent advances employ microreactors for the epoxide ring-opening reaction, reducing reaction time from 12 hours to 30 minutes. A tandem system combining epoxidation and amination steps achieves 81% yield with 94% e.e., demonstrating superior heat transfer and mixing efficiency.

Green Chemistry Initiatives

Solvent-free mechanochemical grinding of cyclopentylamine and (R)-glycidol in a ball mill produces the target compound in 65% yield, eliminating volatile organic compound (VOC) emissions. This method remains experimental but shows promise for sustainable manufacturing.

Analytical Characterization and Quality Control

Chiral HPLC Analysis

A Chiralpak IC-3 column with hexane:isopropanol (90:10) mobile phase resolves (2R) and (2S) enantiomers (retention times: 12.3 min vs. 14.7 min). Method validation confirms linearity (R² > 0.999) across 0.1–10 mg/mL.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45–1.67 (m, 8H, cyclopentyl), 2.75 (dd, J = 10.2 Hz, 1H, NH), 3.55–3.62 (m, 1H, CH(OH)), 4.01 (br s, 1H, OH).

  • Optical Rotation: [α]D²⁵ = +23.4° (c = 1.0, EtOH), confirming (2R) configuration .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (2R)-1-(Cyclopentylamino)propan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : The compound can be reduced to form primary amines or alcohols using reducing agents like lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions can occur at the hydroxyl group, where it can be replaced by halides or other nucleophiles using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products

    Oxidation: Cyclopentylacetone.

    Reduction: Cyclopentylmethanol.

    Substitution: Cyclopentylmethyl chloride.

Scientific Research Applications

Chemistry

In organic synthesis, (2R)-1-(cyclopentylamino)propan-2-ol is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be a precursor to beta-adrenergic agonists or other bioactive molecules.

Industry

Industrially, this compound is used in the synthesis of fine chemicals and intermediates for pharmaceuticals. Its role as a chiral auxiliary in asymmetric synthesis is particularly noteworthy.

Mechanism of Action

The mechanism by which (2R)-1-(cyclopentylamino)propan-2-ol exerts its effects depends on its application. In drug design, it may interact with specific receptors or enzymes, modulating their activity. The cyclopentyl group can enhance lipophilicity, improving membrane permeability and bioavailability.

Comparison with Similar Compounds

Adrenolytic Propanolamines (e.g., (R,S)-9)

Compound: (R,S)-1-(Indolyloxy)-3-(phenoxyethylamino)propan-2-ol [(R,S)-9]

  • Key Features: Exhibits α₁- and β₁-adrenolytic, antiarrhythmic, and hypotensive activities akin to carvedilol . Contains a bulky indolyloxy group and phenoxyethylamino side chain, enhancing receptor binding.
  • Comparison: Unlike (2R)-1-(cyclopentylamino)propan-2-ol, (R,S)-9 has dual aromatic substituents, broadening its cardiovascular activity. However, the cyclopentyl group in the target compound may reduce off-target effects due to reduced aromaticity. Stereochemistry: The racemic (R,S) form of (R,S)-9 may lead to mixed efficacy, whereas the (2R) configuration of the target compound offers enantiopure specificity .

Antifungal Propanolamines (e.g., IMB-H12)

Compound: 1-(Cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol (IMB-H12)

  • Key Features: Inhibits Candida albicans biofilm formation and disrupts mature biofilms . Contains a hydrophobic phenoxy group, enhancing membrane penetration.
  • Comparison: Both compounds share the cyclopentylamino group, but IMB-H12’s bulky phenoxy substituent increases lipophilicity, improving antifungal activity. The simpler structure of this compound may offer better synthetic accessibility but reduced biofilm inhibition compared to IMB-H12 .

Quaternary Ammonium Derivatives (e.g., (2R)-N,N-Dimethyl-2-amino-3-phenylpropan-1-ol)

Compound: (2R)-N,N-Dimethyl-2-amino-3-phenylpropan-1-ol

  • Key Features: Synthesized via reductive alkylation, forming a quaternary ammonium center .
  • Comparison: The phenyl group and quaternary nitrogen in this derivative enhance receptor binding but reduce blood-brain barrier permeability compared to the cyclopentylamino group in the target compound. Stereochemical alignment at C2 (R-configuration) is conserved, suggesting shared mechanisms in chiral recognition .

Impurities and Metabolites (e.g., (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]propan-2-ol)

Compound: (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol

  • Racemic mixture (RS) may exhibit reduced efficacy compared to enantiopure forms.
  • Comparison: The methoxyethylphenoxy group increases polarity, altering solubility and metabolism relative to the cyclopentylamino group. The target compound’s R-configuration and cyclopentyl group may confer superior metabolic stability .

Structural and Pharmacological Data Table

Compound Name Molecular Formula Key Substituents Biological Activity Reference
This compound C₈H₁₇NO Cyclopentylamino, (R)-OH Under investigation
(R,S)-9 C₂₁H₂₅N₂O₃ Indolyloxy, phenoxyethylamino α₁/β₁-Adrenolytic, antiarrhythmic
IMB-H12 C₂₂H₃₆N₂O₂ Cyclopentylamino, bulky phenoxy Antifungal (biofilm inhibition)
(2R)-N,N-Dimethyl-2-amino-3-phenylpropan-1-ol C₁₁H₁₇NO Phenyl, quaternary ammonium Neurotransmitter mimicry
Tenofovir Disoproxil Derivative C₁₃H₂₀N₅O₄P Purinylamino, phosphonate Antiviral

Key Findings and Implications

Stereochemistry Matters: The (2R)-configuration optimizes target engagement in propanolamines, as seen in cardiovascular and antifungal analogs .

Substituent Effects: Bulky groups (e.g., phenoxy in IMB-H12) enhance lipophilicity and activity, while cyclopentylamino balances specificity and synthetic feasibility .

Therapeutic Potential: this compound’s structural simplicity and chiral purity position it as a versatile scaffold for cardiovascular or antimicrobial drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.